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molecular formula C7H19BrN2 B8568459 N,N,N-Trimethyl-3-(methylamino)propan-1-aminium bromide CAS No. 61435-09-4

N,N,N-Trimethyl-3-(methylamino)propan-1-aminium bromide

Cat. No. B8568459
M. Wt: 211.14 g/mol
InChI Key: WEMUGNUGCRPCQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156693

Procedure details

To a stirred suspension of 876.0 g. (3.0 moles) of N,N,N-trimethyl-[3-(methylamino)]-1-propanaminium bromide hydrobromide in 2.75 liters of absolute methanol at room temperature is added a freshly prepared solution of sodium hydroxide (120.0 g., 3.0 moles) in 1.0 liter of absolute methanol over a period of 1.0 hour. The reaction mixture is evaporated under reduced pressure and the solid residue is shaken with 750 ml. of acetonitrile. The insoluble sodium bromide is removed by filtration and the filtrate is evaporated. The solid residue is dried in vacuo to give a quantitative yield of white, crystalline hygroscopic product which may be used without further purification or can be recrystallized from isopropanol-ether. NMR (D2O)δ: 2.28 (3H, S, --NHCH3); 3.11 (9H, S, --N+ (CH3)3).
Name
N,N,N-trimethyl-[3-(methylamino)]-1-propanaminium bromide hydrobromide
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
2.75 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[Br-].[CH3:3][N+:4]([CH3:11])([CH3:10])[CH2:5][CH2:6][CH2:7][NH:8][CH3:9].[OH-].[Na+]>CO>[Br-:1].[CH3:3][N+:4]([CH3:11])([CH3:10])[CH2:5][CH2:6][CH2:7][NH:8][CH3:9] |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
N,N,N-trimethyl-[3-(methylamino)]-1-propanaminium bromide hydrobromide
Quantity
3 mol
Type
reactant
Smiles
Br.[Br-].C[N+](CCCNC)(C)C
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.75 L
Type
solvent
Smiles
CO
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solid residue is shaken with 750 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a stirred suspension of 876.0 g
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The insoluble sodium bromide is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue is dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a quantitative yield of white, crystalline hygroscopic product which
CUSTOM
Type
CUSTOM
Details
may be used without further purification
CUSTOM
Type
CUSTOM
Details
can be recrystallized from isopropanol-ether

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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